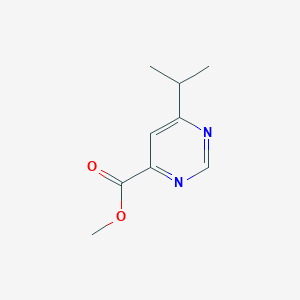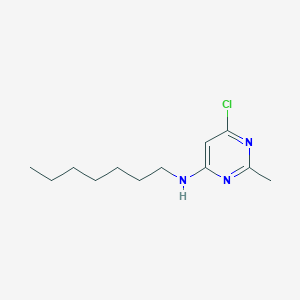![molecular formula C12H19ClN4 B1489988 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098126-19-1](/img/structure/B1489988.png)
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Übersicht
Beschreibung
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (3CPT-8-ABA) is a novel small molecule that has recently been synthesized and characterized. It is a member of the triazole family of compounds, and its structure consists of a cyclopropyl group connected to a triazole ring, which is then attached to an azabicyclo octane moiety. 3CPT-8-ABA has been studied for its potential applications in medicinal chemistry and biochemistry, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,3-triazole ring, a core component of the compound, is known for its stability and versatility in drug development . It mimics the amide bond, which is a common feature in many drugs, and can lead to compounds with significant biological activity. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.
Organic Synthesis
Due to the stability of the 1,2,3-triazole moiety under various conditions, this compound can be utilized in organic synthesis as a building block . Its robustness allows it to undergo reactions that form complex molecules without degradation, making it valuable for constructing intricate organic compounds.
Polymer Chemistry
The triazole ring can act as a linking unit in polymer chains, imparting thermal stability and chemical resistance . Polymers containing triazole units are of interest for high-performance materials used in challenging environments.
Supramolecular Chemistry
Triazoles are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies . The subject compound could be used to create novel supramolecular structures with specific properties.
Bioconjugation
The compound’s triazole ring can serve as a conjugation point in bioconjugation chemistry, linking biomolecules to other entities . This is useful in creating targeted drug delivery systems, diagnostic tools, and in the modification of biological macromolecules.
Fluorescent Imaging
Compounds containing triazole rings have been used in fluorescent imaging due to their ability to be tagged with fluorescent markers . The compound could be modified to serve as a probe in imaging applications, aiding in the visualization of biological processes.
Materials Science
The inherent stability and unique electronic properties of the triazole ring make it a candidate for use in materials science . It could be incorporated into materials designed for electronics, photonics, or as sensors.
Chemical Biology
In chemical biology, the triazole moiety is valuable for studying biological systems . It can be used to modify biological molecules or to create small-molecule inhibitors that can modulate biological pathways.
Eigenschaften
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHZVAXWBJDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)


![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)




![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)

